molecular formula C19H18ClN5O3 B2987318 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-97-8

6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2987318
CAS No.: 878735-97-8
M. Wt: 399.84
InChI Key: DJDNSTRIYRCCAA-UHFFFAOYSA-N
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Description

6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines a chlorophenyl group with a purinoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, ethyl acetoacetate, and 2,4,7,8-tetramethylpurine.

    Formation of Intermediate: The first step involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate chalcone.

    Cyclization: The intermediate undergoes cyclization with 2,4,7,8-tetramethylpurine under acidic conditions to form the purinoimidazole core.

    Final Modification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the purine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various nucleophiles such as amines or thiols into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the chlorophenyl group and the purinoimidazole core makes it a candidate for binding to various biological targets.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The ability to modify its structure allows for the optimization of its pharmacological properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its complex structure provides a platform for the design of advanced functional materials.

Mechanism of Action

The mechanism by which 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    6-[2-(4-Bromophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione: Similar structure but with a bromine atom instead of chlorine.

    6-[2-(4-Methylphenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione: Similar structure with a methyl group instead of chlorine.

    6-[2-(4-Nitrophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione: Similar structure with a nitro group instead of chlorine.

Uniqueness

The uniqueness of 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for interactions with biological targets, while the purinoimidazole core provides a stable and versatile scaffold for further modifications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3/c1-10-11(2)25-15-16(22(3)19(28)23(4)17(15)27)21-18(25)24(10)9-14(26)12-5-7-13(20)8-6-12/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDNSTRIYRCCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=O)C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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